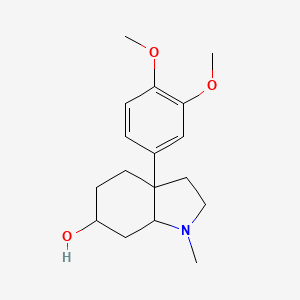
Mesembranol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mesembranol, also known as this compound, is a useful research compound. Its molecular formula is C17H25NO3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Mesembranol is structurally related to other alkaloids such as mesembrine and mesembrenone. It operates primarily as a serotonin reuptake inhibitor (SRI), which may contribute to its anxiolytic and antidepressant effects. Research indicates that this compound, along with its analogs, exhibits significant interactions with the serotonin transporter (SERT) and phosphodiesterase-4 (PDE4) enzyme, both of which are critical in regulating mood and anxiety levels .
Anxiolytic Effects
Numerous studies have investigated the anxiolytic properties of this compound. In a zebrafish model, this compound demonstrated a significant reduction in anxiety-like behavior when subjected to stressors, indicating its potential as an anxiolytic agent . The compound was shown to enhance locomotor activity in these models, suggesting it could be beneficial in treating anxiety disorders.
Antidepressant Potential
This compound's role in depression management is also notable. It has been found that this compound may work synergistically with other plant constituents to enhance antidepressant effects. In controlled studies, specific concentrations of this compound were effective in reducing depressive symptoms in animal models .
Table 1: Summary of Key Research Findings on this compound
Pharmacokinetics and Bioavailability
Research has shown that this compound can permeate biological membranes effectively, which is crucial for its bioavailability when administered orally or through other routes. Studies indicate favorable pharmacokinetic profiles for this compound and its analogs, enhancing their potential for clinical use .
Ethnopharmacological Relevance
Traditionally used by indigenous peoples in South Africa, Sceletium tortuosum has a long history of use for alleviating stress and enhancing mood. Modern research supports these traditional applications with empirical evidence demonstrating the efficacy of this compound and related alkaloids in managing mental health conditions .
Propriétés
IUPAC Name |
3a-(3,4-dimethoxyphenyl)-1-methyl-3,4,5,6,7,7a-hexahydro-2H-indol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,13,16,19H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMLOZVRLWHOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1CC(CC2)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













